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Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzaldehyde

Cat. No.: B112759 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides a

comprehensive spectroscopic comparison of 2-Methoxy-6-methylbenzaldehyde and its key

structural isomers, offering a clear differentiation based on Nuclear Magnetic Resonance

(NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Detailed experimental protocols and tabulated data are presented to support analytical

endeavors.

This comparative analysis delves into the subtle yet significant differences in the spectral

fingerprints of 2-Methoxy-6-methylbenzaldehyde and its isomers, which arise from the varied

positions of the methoxy and methyl substituents on the benzaldehyde core. These structural

nuances directly influence the electronic environment of the molecule, leading to distinct shifts

in NMR, characteristic vibrations in IR, unique fragmentation patterns in MS, and differing

electronic transitions in UV-Vis spectroscopy.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 2-Methoxy-6-
methylbenzaldehyde and a selection of its isomers.

¹H NMR Spectral Data (δ, ppm)
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Compound Aldehyde-H Aromatic-H Methoxy-H Methyl-H

2-Methoxy-6-

methylbenzaldeh

yde

~10.4 ~7.4 (t), ~6.9 (d) ~3.9 (s) ~2.5 (s)

2-Methoxy-3-

methylbenzaldeh

yde

~10.3
~7.7 (d), ~7.2 (t),

~7.1 (d)
~3.9 (s) ~2.3 (s)

2-Methoxy-4-

methylbenzaldeh

yde

~10.4
~7.7 (d), ~6.9

(d), ~6.8 (s)
~3.9 (s) ~2.4 (s)

2-Methoxy-5-

methylbenzaldeh

yde

~10.4
~7.6 (d), ~7.3

(dd), ~6.9 (d)
~3.8 (s) ~2.3 (s)

3-Methoxy-4-

methylbenzaldeh

yde

~9.9
~7.4 (d), ~7.3 (s),

~7.2 (d)
~3.9 (s) ~2.2 (s)

4-Methoxy-2-

methylbenzaldeh

yde

~10.2
~7.7 (d), ~6.9

(d), ~6.8 (s)
~3.9 (s) ~2.6 (s)

4-Methoxy-3-

methylbenzaldeh

yde

~9.9
~7.7 (d), ~7.6 (s),

~7.0 (d)
~3.9 (s) ~2.2 (s)

Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental

conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of

doublets).

¹³C NMR Spectral Data (δ, ppm)
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Compound C=O Aromatic-C Methoxy-C Methyl-C

2-Methoxy-6-

methylbenzaldeh

yde

~192

~162, ~140,

~134, ~130,

~125, ~110

~56 ~20

2-Methoxy-3-

methylbenzaldeh

yde

~191

~160, ~138,

~135, ~133,

~125, ~115

~56 ~16

2-Methoxy-4-

methylbenzaldeh

yde

~190

~162, ~145,

~134, ~125,

~120, ~112

~55 ~22

2-Methoxy-5-

methylbenzaldeh

yde

~190

~160, ~135,

~134, ~128,

~125, ~112

~56 ~20

3-Methoxy-4-

methylbenzaldeh

yde

~192

~162, ~138,

~131, ~129,

~126, ~110

~56 ~16

4-Methoxy-2-

methylbenzaldeh

yde

~192

~164, ~142,

~133, ~130,

~118, ~112

~55 ~20

4-Methoxy-3-

methylbenzaldeh

yde

~191

~163, ~132,

~131, ~130,

~126, ~111

~56 ~16

Note: Chemical shifts (δ) are approximate and represent a general range for the respective

carbon types.

IR Spectral Data (cm⁻¹)
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Compound C=O Stretch
C-H
(Aldehyde)

C-O Stretch
(Methoxy)

Aromatic C=C

2-Methoxy-6-

methylbenzaldeh

yde[1]

~1690 ~2850, ~2750 ~1250 ~1580, ~1470

2-Methoxy-3-

methylbenzaldeh

yde

~1685 ~2850, ~2750 ~1260 ~1580, ~1470

2-Methoxy-4-

methylbenzaldeh

yde[2]

~1680 ~2850, ~2750 ~1255 ~1600, ~1480

2-Methoxy-5-

methylbenzaldeh

yde[3]

~1680 ~2850, ~2750 ~1250 ~1580, ~1480

3-Methoxy-4-

methylbenzaldeh

yde

~1685 ~2840, ~2740 ~1265 ~1590, ~1460

4-Methoxy-2-

methylbenzaldeh

yde

~1680 ~2840, ~2740 ~1270 ~1600, ~1490

4-Methoxy-3-

methylbenzaldeh

yde

~1680 ~2840, ~2740 ~1260 ~1590, ~1460

Note: Vibrational frequencies are approximate.

Mass Spectrometry Data (m/z)
All isomers share the same molecular weight (150.18 g/mol ) and thus exhibit a molecular ion

peak [M]⁺ at m/z 150. Differentiation primarily relies on the relative abundances of fragment

ions.
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Methoxy-6-

methylbenzaldehyde[1]
150 149, 121, 91, 77

2-Methoxy-3-

methylbenzaldehyde
150 149, 121, 107, 91, 77

2-Methoxy-4-

methylbenzaldehyde[2]
150 149, 121, 107, 91, 77

2-Methoxy-5-

methylbenzaldehyde[3]
150 149, 121, 107, 91, 77

3-Methoxy-4-

methylbenzaldehyde[4]
150 149, 121, 107, 91, 77

4-Methoxy-2-

methylbenzaldehyde
150 149, 121, 107, 91, 77

4-Methoxy-3-

methylbenzaldehyde
150 149, 121, 107, 91, 77

Note: Fragmentation patterns can be influenced by the ionization method and energy.

UV-Vis Spectral Data (λmax, nm)
UV-Vis spectra of these compounds in a non-polar solvent like hexane typically show two main

absorption bands characteristic of substituted benzaldehydes.

Compound π → π* Transition (Band I) n → π* Transition (Band II)

Substituted Benzaldehydes ~240-280 nm ~300-330 nm

Note: The exact λmax and molar absorptivity (ε) are highly dependent on the substitution

pattern and solvent polarity. Specific experimental data for all isomers is limited in public

databases.

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of the analyte.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a

low natural abundance.

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Data Acquisition:

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

Sample Preparation:

Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent

such as dichloromethane or ethyl acetate.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm

i.d., 0.25 µm film thickness).

Injector Temperature: 250 °C.
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL with a split ratio of 50:1.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., hexane or ethanol)

at a concentration of approximately 1 mg/mL.

Prepare a series of dilutions from the stock solution to find a concentration that gives a

maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is around

0.01 mg/mL.

Data Acquisition:

Use a matched pair of quartz cuvettes (1 cm path length).

Fill one cuvette with the pure solvent to be used as a reference (blank).

Fill the other cuvette with the sample solution.

Place the cuvettes in the spectrophotometer.
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Record the absorbance spectrum from 200 to 400 nm.

Perform a baseline correction with the blank solvent before running the sample.

Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-
Methoxy-6-methylbenzaldehyde and its isomers.

Workflow for Spectroscopic Comparison of Isomers

Sample Preparation
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Caption: Logical workflow for the spectroscopic comparison of isomers.
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This comprehensive guide provides the necessary data and methodologies to confidently

distinguish between 2-Methoxy-6-methylbenzaldehyde and its structural isomers. By carefully

applying these spectroscopic techniques and comparing the resulting data, researchers can

ensure the identity and purity of their compounds, a cornerstone of reliable scientific and

developmental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b112759?utm_src=pdf-body
https://www.benchchem.com/product/b112759?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_591-31-1_13CNMR.htm
https://www.rsc.org/suppdata/dt/c4/c4dt01765j/c4dt01765j1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-5-methylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-5-methylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-4-methylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-4-methylbenzaldehyde
https://www.benchchem.com/product/b112759#spectroscopic-comparison-of-2-methoxy-6-methylbenzaldehyde-and-its-isomers
https://www.benchchem.com/product/b112759#spectroscopic-comparison-of-2-methoxy-6-methylbenzaldehyde-and-its-isomers
https://www.benchchem.com/product/b112759#spectroscopic-comparison-of-2-methoxy-6-methylbenzaldehyde-and-its-isomers
https://www.benchchem.com/product/b112759#spectroscopic-comparison-of-2-methoxy-6-methylbenzaldehyde-and-its-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112759?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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